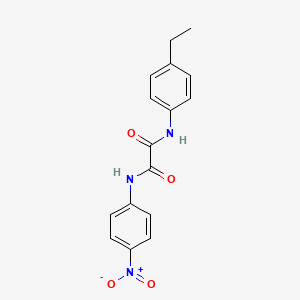

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-2-11-3-5-12(6-4-11)17-15(20)16(21)18-13-7-9-14(10-8-13)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIHJPDQWFYBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 4-ethylphenylamine with 4-nitrophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting oxalamide is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 4-aminophenyl derivatives.

Reduction: Formation of 4-aminophenyl derivatives.

Substitution: Formation of substituted oxalamides with different alkyl or aryl groups.

Scientific Research Applications

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological targets. The ethylphenyl group provides hydrophobic interactions that enhance the binding affinity of the compound to its targets. The oxalamide core plays a crucial role in stabilizing the overall structure and facilitating the interaction with molecular pathways.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-methylphenyl)-N2-(4-nitrophenyl)oxalamide

- N1-(4-ethylphenyl)-N2-(4-aminophenyl)oxalamide

- N1-(4-ethylphenyl)-N2-(4-chlorophenyl)oxalamide

Uniqueness

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both an ethyl group and a nitro group, which impart distinct chemical and biological properties

Biological Activity

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and therapeutic implications.

Chemical Structure and Properties

The compound features an oxalamide backbone, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions. The presence of the 4-ethylphenyl and 4-nitrophenyl groups contributes to its hydrophobic characteristics and potential interactions with biological targets.

The biological activity of N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide can be attributed to several key mechanisms:

- Reduction of Nitro Group : The nitrophenyl group can undergo reduction to form an amine, which may interact with various biological macromolecules, influencing cellular pathways.

- Hydrophobic Interactions : The ethylphenyl group enhances binding affinity through hydrophobic interactions with target proteins.

- Oxalamide Core Stability : The oxalamide structure stabilizes the overall conformation of the compound, facilitating effective interaction with molecular targets involved in disease processes.

Antimicrobial Properties

Research indicates that N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is under investigation.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including:

- MCF7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

Table 1 summarizes the cytotoxicity results against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis via caspase activation |

| HepG2 | 20 | Inhibition of proliferation through cell cycle arrest |

| A549 | 12 | Disruption of mitochondrial function leading to cell death |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide:

- Study on Antimicrobial Efficacy : A study assessed the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.

- Cytotoxicity Assessment in Cancer Models : In a preclinical trial, the compound was administered to mice bearing xenografts of MCF7 tumors. Results showed a reduction in tumor volume by approximately 40% after treatment for four weeks, indicating substantial anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves coupling 4-ethylphenylamine with 4-nitrophenyl isocyanate in anhydrous dichloromethane under reflux (60–70°C) for 12–24 hours. Critical parameters include:

- Temperature control : Higher temperatures risk side reactions (e.g., dimerization) .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Yield optimization : Yields range from 35–52% in lab-scale syntheses; scaling via continuous flow reactors can improve efficiency .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Key techniques :

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., splitting patterns for ethyl and nitro groups) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (calc. for : 313.11 g/mol) and detects impurities .

- HPLC : Purity assessment (e.g., >90% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Approach :

- Structural analogs comparison : Compare activities of derivatives (e.g., replacing nitro with methoxy groups) to identify pharmacophores .

- Batch variability analysis : Use HPLC-MS to check for synthetic byproducts (e.g., dimers, unreacted amines) that may skew results .

- Target validation : Perform binding assays (e.g., SPR, ITC) to confirm interactions with proposed targets (e.g., kinases, GPCRs) .

Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?

- Experimental design :

- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Light sensitivity : Expose to UV-Vis light (254–365 nm) and quantify photodegradation products .

- Thermal stability : Use DSC to determine melting points and phase transitions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., HIV protease, cytochrome P450) .

- DFT calculations : Analyze electronic properties (e.g., nitro group’s electron-withdrawing effects) to explain reactivity .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Data Analysis and Mechanistic Questions

Q. What experimental approaches elucidate the mechanism of action of N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide in enzyme inhibition?

- Protocols :

- Enzyme kinetics : Measure and values via spectrophotometric assays (e.g., NADH depletion for dehydrogenases) .

- Western blotting : Quantify downstream signaling proteins (e.g., phosphorylated ERK) in treated cell lines .

- CRISPR screening : Identify genetic modifiers of sensitivity in knockout libraries .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacokinetic profile?

- Case study :

- LogP optimization : Replace the nitro group with hydrophilic moieties (e.g., sulfonamide) to enhance aqueous solubility .

- Metabolic stability : Incubate with liver microsomes; track metabolite formation via LC-MS/MS .

- Bioavailability : Compare oral vs. intravenous administration in rodent models .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed for large-scale production?

- Issues :

- Low yields : Side reactions (e.g., oxalamide hydrolysis) reduce efficiency.

- Solutions :

- Use flow chemistry to maintain precise temperature and residence time .

- Catalytic additives (e.g., DMAP) accelerate coupling .

Q. How can researchers differentiate between specific and non-specific biological effects of this compound?

- Validation steps :

- Counter-screening : Test against unrelated enzymes/cell lines to rule out off-target effects .

- Proteomics : Identify differentially expressed proteins via SILAC or TMT labeling .

- SAR studies : Corrogate activity with structural analogs to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.